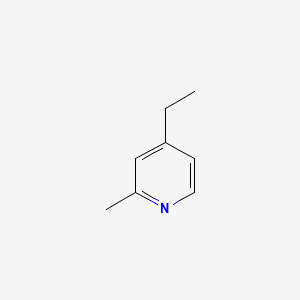

4-Ethyl-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

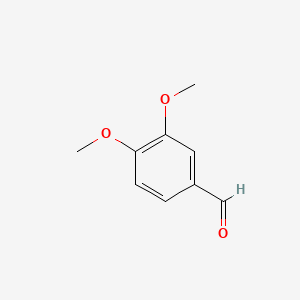

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHDRLWPAKSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060214 | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-88-9 | |

| Record name | 4-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Ethyl-2-methylpyridine mechanism

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methylpyridine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a substituted pyridine of interest in specialty chemical and pharmaceutical development. While numerous classical methods exist for pyridine ring construction, this document focuses on the most industrially viable and mechanistically insightful approach: the Chichibabin pyridine synthesis. We will dissect the reaction mechanism, detailing the cascade of aldol condensations, Michael additions, and cyclization/aromatization steps. Furthermore, this guide presents detailed experimental protocols for both gas-phase catalytic and liquid-phase batch syntheses, supported by quantitative data and expert analysis on the causality behind experimental choices. The content is structured to provide researchers, chemists, and drug development professionals with a robust and practical understanding of this synthesis, grounded in established chemical principles and authoritative references.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Simple alkyl-substituted pyridines, such as picolines and lutidines, serve as crucial building blocks for more complex molecules and are produced on an industrial scale. This compound, an isomer of lutidine, belongs to this important class of compounds.[2][3] Its synthesis is of significant interest as a model for constructing asymmetrically substituted pyridines.

The primary and most efficient route for synthesizing simple alkylpyridines is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[4][5] This method involves the condensation of aldehydes and/or ketones with ammonia, typically at high temperatures and pressures over a solid acid catalyst.[4] It represents a powerful example of generating molecular complexity from simple, readily available precursors.[6] This guide will explore the Chichibabin reaction as the core directive for the synthesis of this compound.

The Core Mechanism: A Chichibabin-Type Condensation

The synthesis of this compound from simple carbonyls and ammonia is a multi-step process involving a cascade of classical organic reactions. The most logical precursors are acetaldehyde (CH₃CHO) and butanal (CH₃CH₂CH₂CHO) , which provide the necessary carbon fragments to construct the target molecule, with ammonia serving as the nitrogen source.

The overall reaction can be conceptualized as the condensation of two molecules of butanal and one molecule of acetaldehyde with ammonia. However, the mechanism proceeds through several key intermediates.

Key Mechanistic Steps:

-

Enamine/Imine Formation: Both acetaldehyde and butanal react with ammonia to form their respective imines and enamines, which exist in equilibrium. These species are the key nucleophiles in subsequent steps.

-

Aldol Condensation & Dehydration: Butanal undergoes a self-aldol condensation followed by dehydration to form 2-ethyl-2-hexenal. This α,β-unsaturated aldehyde is a critical electrophile (Michael acceptor).

-

Michael Addition: An enamine derived from acetaldehyde acts as a Michael donor, attacking the β-carbon of the 2-ethyl-2-hexenal intermediate. This conjugate addition is a crucial carbon-carbon bond-forming step that establishes the core backbone of the final product.

-

Cyclization and Aromatization: The resulting 1,5-dicarbonyl (or its imine equivalent) intermediate undergoes intramolecular condensation with ammonia. A series of cyclization and dehydration steps follows, ultimately leading to the expulsion of water and the formation of the stable, aromatic pyridine ring.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of this compound.

Caption: Proposed mechanism for Chichibabin synthesis of this compound.

Experimental Protocols and Data

The synthesis of this compound can be approached via two primary methodologies: a gas-phase continuous process, suitable for industrial production, and a liquid-phase batch process, more common for laboratory-scale synthesis.

Gas-Phase Catalytic Synthesis (Industrial Method)

This method is the workhorse for the commercial production of simple alkylpyridines.[4] It involves passing the gaseous reactants over a heated, heterogeneous catalyst bed. The choice of catalyst is critical for achieving high yield and selectivity.

Experimental Protocol:

-

Catalyst Preparation: A solid acid catalyst, typically amorphous silica-alumina or a zeolite (e.g., ZSM-5), is prepared and often promoted with a metal oxide such as cadmium oxide (CdO) or lead oxide (PbO) to enhance activity and selectivity.[7][8][9]

-

Reactor Setup: A fixed-bed tubular reactor, typically made of stainless steel, is packed with the prepared catalyst. The reactor is placed inside a furnace capable of maintaining temperatures between 350-500 °C.[4]

-

Reaction Execution: A gaseous feed mixture of acetaldehyde, butanal, and ammonia, diluted with an inert carrier gas (e.g., nitrogen) and steam, is passed through the heated reactor. The molar ratio of reactants is a critical parameter to optimize.

-

Product Collection: The reactor effluent is cooled, causing the condensation of the pyridine bases, unreacted aldehydes, and water.

-

Work-up and Purification: The organic layer is separated from the aqueous layer. The crude product mixture is then subjected to fractional distillation to isolate this compound from other pyridine isomers, unreacted starting materials, and high-boiling byproducts.

Data Presentation:

| Parameter | Typical Value/Range | Rationale & Field Insights |

| Catalyst | Silica-Alumina or Zeolite | Provides acidic sites for condensation and dehydration reactions.[4] |

| Temperature | 400 - 450 °C | Balances reaction rate and catalyst stability. Higher temperatures can lead to cracking and byproduct formation.[9] |

| Pressure | Atmospheric | Sufficient for gas-phase reaction; higher pressures offer little advantage and increase capital cost. |

| Reactant Ratio | Aldehydes:Ammonia (1:1 to 1:3) | An excess of ammonia helps suppress side reactions and pushes the equilibrium towards product formation. |

| Yield (Total Pyridines) | 60 - 75% | Represents a highly efficient conversion from simple precursors.[8] |

| Selectivity for Target | Variable | Highly dependent on catalyst and precise conditions. Byproduct formation (isomers, picolines) is a significant challenge. |

Experimental Workflow Diagram:

Caption: Workflow for industrial gas-phase synthesis of this compound.

Liquid-Phase Batch Synthesis

For laboratory-scale synthesis, a liquid-phase reaction in a high-pressure autoclave is a more practical approach. This method often uses paraldehyde (the cyclic trimer of acetaldehyde) for easier handling and an ammonium salt as both the nitrogen source and a catalyst.[10][11]

Experimental Protocol:

-

Reactor Charging: A high-pressure steel autoclave is charged with paraldehyde, butanal, and an aqueous solution of an ammonium salt, such as ammonium acetate or ammonium phosphate.[11]

-

Reaction Execution: The autoclave is sealed and heated to a temperature between 200-250 °C. The reaction is exothermic, and the internal pressure will rise significantly.[10] The reaction is held at temperature with stirring for several hours.

-

Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.

-

Extraction and Work-up: The reaction mixture is transferred from the autoclave and extracted with an organic solvent (e.g., chloroform, diethyl ether). The combined organic extracts are washed with water and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude oil is purified by vacuum distillation to yield the final product.

Data Presentation:

| Parameter | Typical Value/Range | Rationale & Field Insights |

| Reactants | Paraldehyde, Butanal, Ammonium Salt | Paraldehyde is a stable liquid source of acetaldehyde. Ammonium salts can act as catalysts and pH buffers.[11][12] |

| Temperature | 220 - 240 °C | Ensures sufficient energy for the condensation and aromatization steps in the liquid phase.[10] |

| Pressure | 800 - 3000 psi (Autogenous) | Pressure is generated by the vapor pressure of the reactants and byproducts at the reaction temperature.[10] |

| Reaction Time | 2 - 4 hours | Sufficient time for the reaction cascade to proceed to completion. |

| Yield | 45 - 60% | Generally lower than the optimized gas-phase process but good for a one-pot batch synthesis.[10] |

Scientific Integrity: Causality and Trustworthiness

A Senior Application Scientist recognizes that robust synthesis is built on understanding the "why" behind each step. The protocols described are self-validating systems when the underlying principles are respected.

-

Trustworthiness of the Mechanism: The proposed Chichibabin-type mechanism is highly trustworthy as it is constructed from fundamental, well-established organic reactions: enamine synthesis, aldol condensation, Michael addition, and intramolecular cyclization. Each step is a logical consequence of the preceding one under the specified reaction conditions.

-

Causality in Catalyst Selection: In the gas-phase synthesis, the dual-functionality of the silica-alumina catalyst is key. Lewis acid sites on the alumina surface activate the carbonyl groups for nucleophilic attack, while Brønsted acid sites catalyze the dehydration steps essential for forming the α,β-unsaturated intermediates and for the final aromatization of the dihydropyridine ring.[4]

-

Role of Temperature and Pressure: Temperature is the primary driver of this reaction. It provides the activation energy for C-C bond formation and, crucially, for the irreversible aromatization step which drives the entire equilibrium toward the pyridine product. In the liquid phase, the autogenously generated high pressure maintains the reactants in a liquid/supercritical state, increasing molecular collisions and reaction rates.[10]

-

Control of Selectivity: The primary challenge in this synthesis is controlling selectivity. The reaction pot contains multiple aldehydes and ammonia, leading to a statistical mixture of products. Besides the desired this compound, side products like 2-picoline, 4-picoline, and other lutidine isomers are invariably formed. Industrial processes rely on highly optimized catalysts and reactant feed ratios, coupled with efficient fractional distillation, to isolate the desired product.

Conclusion

The synthesis of this compound is most effectively achieved through a Chichibabin-type condensation reaction. This approach exemplifies the principles of convergent synthesis, building a complex heterocyclic core from simple, inexpensive aldehyde and ammonia precursors. While the gas-phase catalytic route offers the highest efficiency for industrial-scale production, the liquid-phase batch process provides a viable laboratory-scale alternative. A thorough understanding of the underlying reaction mechanism—a cascade of condensations, additions, and cyclizations—is paramount for troubleshooting, optimization, and adapting the methodology for the synthesis of other valuable substituted pyridines.

References

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]

-

Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

-

Kröhnke synthesis of pyridine. Química Organica.org. Available at: [Link]

-

Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. Available at: [Link]

-

Icilio Guareschi and his amazing “1897 reaction”. PubMed Central (PMC) - NIH. Available at: [Link]

-

Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Semantic Scholar. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central (PMC) - NIH. Available at: [Link]

-

Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chichibabin Reaction. cambridge.org. Available at: [Link]

-

Guareschi-Thorpe Condensation. organic-chemistry.org. Available at: [Link]

-

Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

-

Chichibabin pyridine synthesis. Chemistry Notes. Available at: [Link]

-

Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Available at: [Link]

-

Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]

-

Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. Available at: [Link]

-

Chichibabin Pyridine Synthesis. organic-chemistry.org. Available at: [Link]

-

Lutidine. Wikipedia. Available at: [Link]

-

One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. ResearchGate. Available at: [Link]

-

5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences. Available at: [Link]

-

5-Ethyl-2-methylpyridine. Wikipedia. Available at: [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available at: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central (PMC) - NIH. Available at: [Link]

-

2,4-Lutidine. Wikipedia. Available at: [Link]

-

This compound. PubChem - NIH. Available at: [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. Available at: [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences. Available at: [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. ResearchGate. Available at: [Link]

- Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Lutidine - Wikipedia [en.wikipedia.org]

- 3. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Chichibabin Pyridine Synthesis [drugfuture.com]

- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethyl-2-methylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical applications. This document delves into its structural characteristics, spectroscopic profile, synthesis methodologies, and chemical reactivity. Furthermore, it explores its potential applications, particularly within the realm of drug discovery and development, offering insights for researchers and scientists in the field.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their unique electronic properties and ability to engage in a variety of chemical transformations make them versatile scaffolds for the design of novel therapeutic agents. This compound, also known as 4-ethyl-2-picoline, is one such derivative whose specific substitution pattern imparts distinct physical and chemical characteristics. Understanding these properties is paramount for its effective utilization in synthetic chemistry and drug design. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 178 °C | [2] |

| Melting Point | -70.3 °C | [2] |

| Density | 0.9208 g/cm³ | [2] |

| Solubility in Water | 1.2 g/100 mL | [2] |

| pKa (of conjugate acid) | ~6.0 (estimated) |

Note: Some physical properties are reported for the isomeric 5-Ethyl-2-methylpyridine and are expected to be similar for the 4-ethyl-2-methyl isomer.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

-

Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) will likely be the most downfield. The protons at C3 and C5 will show coupling to each other.

-

Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group are expected, with a typical coupling constant of around 7.5 Hz.

-

Methyl Group: A singlet for the protons of the methyl group at the 2-position.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are generally the most deshielded.

-

Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

C-H Stretching (Alkyl): Aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring and the alkyl substituents will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 121, corresponding to its molecular weight. The fragmentation pattern will be characteristic of alkylpyridines. A prominent fragment is often observed due to the loss of a methyl radical from the ethyl group (benzylic cleavage), resulting in a stable pyridyl-stabilized carbocation at m/z = 106.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be approached through variations of the Chichibabin pyridine synthesis . This powerful reaction involves the condensation of aldehydes or ketones with ammonia or amines. For this compound, a plausible route would involve the reaction of an appropriate unsaturated carbonyl compound with an enamine derived from a ketone and ammonia.

A well-documented protocol for the synthesis of the isomeric 5-Ethyl-2-methylpyridine from paraldehyde (a trimer of acetaldehyde) and aqueous ammonia provides a strong foundation for developing a specific synthesis for the 4-ethyl isomer.[3] This reaction is typically carried out at high temperatures and pressures in a steel reactor.

Illustrative Synthetic Workflow (based on Chichibabin synthesis):

Caption: Generalized workflow for Chichibabin pyridine synthesis.

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (as a model) [3]

This protocol for the synthesis of the isomer 5-Ethyl-2-methylpyridine serves as a valuable reference for the potential synthesis of this compound.

-

Reactants: A mixture of paraldehyde, 28% aqueous ammonium hydroxide, and a catalytic amount of ammonium acetate is prepared.

-

Reaction Conditions: The mixture is heated in a sealed steel reaction vessel to approximately 230 °C with continuous agitation for a specified period (e.g., 1 hour). The reaction is exothermic and generates significant pressure.

-

Work-up: After cooling, the reaction mixture is separated into aqueous and organic layers. The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform).

-

Purification: The combined organic extracts are dried, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield the desired ethylmethylpyridine isomer.

Causality behind Experimental Choices:

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the Chichibabin reaction.

-

Steel Reaction Vessel: The high pressures generated during the reaction necessitate the use of a robust, sealed reactor.

-

Ammonium Acetate Catalyst: The catalyst facilitates the initial condensation reactions.

-

Fractional Distillation: This is a crucial step for separating the desired product from unreacted starting materials, byproducts, and other isomeric ethylmethylpyridines that may form.

Chemical Reactivity

The reactivity of this compound is governed by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the activating alkyl substituents.

4.2.1. Oxidation of Alkyl Side-Chains

The methyl and ethyl groups on the pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).[4] The selective oxidation of one alkyl group over the other can be challenging and often depends on the reaction conditions. The resulting pyridine carboxylic acids are valuable building blocks in organic synthesis.

Experimental Protocol: Oxidation of a Methylpyridine (General Procedure)

-

Reaction Setup: The methylpyridine is dissolved in water or a suitable solvent in a multi-necked flask equipped with a stirrer, thermometer, and reflux condenser.

-

Addition of Oxidant: A solution of the oxidizing agent (e.g., potassium permanganate) is added portion-wise to the reaction mixture while monitoring the temperature.

-

Reaction Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove any solid byproducts (e.g., manganese dioxide if KMnO₄ is used). The filtrate is then acidified to precipitate the pyridine carboxylic acid.

-

Purification: The crude carboxylic acid is collected by filtration and can be purified by recrystallization.

4.2.2. Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration, halogenation, and sulfonation require harsh conditions and typically occur at the 3- and 5-positions. The presence of the activating alkyl groups at the 2- and 4-positions can influence the regioselectivity of these reactions.

4.2.3. Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. While this compound does not have a leaving group for a typical SₙAr reaction, it can undergo nucleophilic attack under specific conditions, such as the Chichibabin reaction where a hydride ion is eliminated.

Applications in Drug Development

Substituted pyridines are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. While specific applications of this compound in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry.

-

Scaffold for Lead Optimization: The this compound core can serve as a starting point for the synthesis of compound libraries in lead optimization campaigns. The functional handles (the pyridine nitrogen and the potential for modification of the alkyl groups) allow for systematic structural modifications to explore structure-activity relationships (SAR).

-

Precursor for Active Pharmaceutical Ingredients (APIs): Through reactions such as the oxidation of its side chains, this compound can be converted into more complex intermediates for the synthesis of APIs.[5] For instance, the resulting pyridine carboxylic acids can be used in amide coupling reactions to build larger molecules.

-

Ligands for Metal-Based Therapeutics: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the development of metal-based drugs or diagnostic agents.

Logical Relationship in Drug Discovery:

Caption: Role of this compound as a precursor in API synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.

Conclusion

This compound is a valuable substituted pyridine with a range of potential applications in organic synthesis and medicinal chemistry. Its physical properties and chemical reactivity, characterized by the interplay of the pyridine ring and its alkyl substituents, offer numerous opportunities for the construction of more complex molecules. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and utilization in research and development, particularly in the pursuit of novel therapeutic agents. Further exploration of its synthetic accessibility and reactivity is warranted to fully unlock its potential as a versatile building block in drug discovery.

References

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018). Sci. Pharm., 86(2), 21. Available at: [Link]

-

5-Ethyl-2-methylpyridine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41. doi:10.15227/orgsyn.030.0041

-

One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. (2012). Advanced Materials Research, 554-556, 1229-1232. Available at: [Link]

-

This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2023). Molecules, 28(23), 7829. Available at: [Link]

-

Supporting Information for Deoxygenation of Amine N-Oxides using B2(OH)4. (2015). The Royal Society of Chemistry. Available at: [Link]

-

Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (1948). Journal of the American Chemical Society, 70(1), 37-39. Available at: [Link]

Sources

A Technical Guide to the Biological Activity Screening of 4-Ethyl-2-methylpyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comprehensive framework for the biological activity screening of 4-Ethyl-2-methylpyridine, a substituted pyridine with unexplored therapeutic potential. While specific biological data for this exact molecule is not extensively documented, its structural motifs suggest a high probability of interaction with various biological targets. This document outlines a strategic, multi-tiered approach for discovering and validating potential therapeutic applications of this compound, drawing upon established methodologies for analogous pyridine derivatives. We will delve into the rationale behind target selection, provide detailed protocols for primary and secondary in vitro screening, and discuss the transition to in vivo validation, thereby offering a complete roadmap for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Scaffold and Rationale for Screening

Pyridine and its derivatives are heterocyclic aromatic compounds that are integral to a vast array of natural products and synthetic drugs. The nitrogen atom in the pyridine ring imparts unique electronic properties, allowing it to act as a hydrogen bond acceptor and to participate in various non-covalent interactions with biological macromolecules. This versatility has led to the development of pyridine-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4]

This compound (Figure 1) is a relatively simple substituted pyridine. Its lipophilicity, conferred by the ethyl and methyl groups, may enhance its ability to cross cellular membranes, a desirable property for many drug candidates. The lack of extensive biological screening data for this specific compound presents a unique opportunity for novel therapeutic discovery. This guide proposes a systematic screening cascade to elucidate its potential biological activities.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A Strategic Approach to Biological Activity Screening

A successful screening campaign begins with a broad, yet targeted, approach. Given the known activities of other pyridine derivatives, we propose an initial screening cascade focusing on three key areas: oncology, inflammation, and infectious diseases. A parallel screen for acetylcholinesterase inhibition is also warranted due to the prevalence of pyridine cores in neurological drugs.[4][5]

Caption: High-level workflow for screening this compound.

Primary In Vitro Screening Protocols

The initial phase of screening aims to identify any significant biological activity in a cost-effective and high-throughput manner.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] Many pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential cytotoxic activity.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A fluorometric or colorimetric assay can be used to screen for COX-2 inhibition.[9][10][11][12]

Protocol: Fluorometric COX-2 Inhibitor Screening

-

Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and a fluorometric probe as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[9][13]

-

Inhibitor Addition: In a 96-well plate, add the test compound (this compound) at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background controls.

-

Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction. A reduction in the reaction rate in the presence of the compound indicates COX-2 inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the MIC of a compound against various microorganisms.[3][4][14]

Protocol: Broth Microdilution for MIC

-

Microorganism Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Neurological Activity: Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used to treat Alzheimer's disease and other neurological disorders. The Ellman method is a common colorimetric assay for screening AChE inhibitors.[15][16][17]

Protocol: AChE Inhibitor Screening

-

Reagent Preparation: Prepare a phosphate buffer, AChE enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. Include a known AChE inhibitor (e.g., physostigmine) as a positive control and a vehicle control.

-

Enzyme Addition: Add the AChE solution to the wells and incubate for a short period.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm kinetically. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: A reduced rate of color formation in the presence of the compound indicates AChE inhibition.

Secondary Screening and Hit-to-Lead Optimization

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation and further characterization.

Dose-Response and IC50/EC50 Determination

For active compounds, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is crucial. For example, if this compound shows anticancer activity, subsequent studies could include:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Signaling Pathway Analysis: Using techniques like Western blotting to probe key cancer-related pathways.

Caption: A hypothetical signaling pathway for apoptosis induction.

Selectivity and Specificity

It is important to assess whether the compound's activity is specific to the target of interest or if it has off-target effects. For example, a COX-2 inhibitor should be tested for its activity against COX-1 to determine its selectivity.

In Vivo Validation

Promising lead compounds from secondary screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole organism.

In Vivo Efficacy Models

The choice of in vivo model depends on the therapeutic area.[18]

-

Anticancer Efficacy: Human tumor xenograft models in immunocompromised mice are commonly used. Tumor cells are implanted, and after tumor establishment, the animals are treated with the test compound. Tumor growth inhibition is the primary endpoint.[19]

-

Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The compound is administered before carrageenan injection, and the reduction in paw swelling is measured.[1][20][21]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound orally or intraperitoneally.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[1]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Preliminary Toxicity Studies

Initial toxicity assessment is crucial. Acute oral toxicity studies are often performed according to OECD guidelines (e.g., OECD 420 or 423) to determine the potential adverse effects of a single dose of the compound.[23][24] Repeated dose toxicity studies (e.g., OECD 407 for 28 days) provide information on the effects of longer-term exposure.[23]

Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tabular format, to allow for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 28.7 |

| HCT116 | Colon | 12.5 |

| Doxorubicin | (Control) | 0.8 |

Table 2: Hypothetical Anti-inflammatory Activity

| Assay | Target | IC50 (µM) |

| COX-1 Inhibition | Off-target | > 100 |

| COX-2 Inhibition | Target | 8.9 |

| Celecoxib (Control) | COX-2 | 0.5 |

Conclusion

This technical guide provides a comprehensive and systematic framework for the biological activity screening of this compound. By employing a tiered approach, from broad primary screening to focused in vivo validation, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The protocols and strategies outlined herein are based on established and validated methodologies, ensuring scientific rigor and reproducibility. The exploration of the biological activities of this compound holds promise for the discovery of new therapeutic agents.

References

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 18, 2026, from [Link]

- Gabizon, A., et al. (2003). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets.

- Simeonov, A., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 18, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 18, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

-

Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved January 18, 2026, from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Efficacy Models. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. (n.d.). Retrieved January 18, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed. Retrieved January 18, 2026, from [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed. Retrieved January 18, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 18, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 18, 2026, from [Link]

-

In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Retrieved January 18, 2026, from [Link]

-

In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Anti-Inflammatory Screen. (n.d.). IIVS.org. Retrieved January 18, 2026, from [Link]

-

QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved January 18, 2026, from [Link]

-

In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved January 18, 2026, from [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 18, 2026, from [Link]

-

In vivo testing of pharmaceuticals. (2025, June 23). nano-test.de. Retrieved January 18, 2026, from [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 18, 2026, from [Link]

-

L2 OECD Guideline For Toxicity. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Regulatory guidelines for Conducting Toxicity studies OECD. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

-

Test No. 452: Chronic Toxicity Studies. (n.d.). OECD. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. apec.org [apec.org]

- 5. broadpharm.com [broadpharm.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. attogene.com [attogene.com]

- 18. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 19. ijpbs.com [ijpbs.com]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biogem.it [biogem.it]

- 24. nano-test.de [nano-test.de]

An In-Depth Technical Guide to the Chichibabin Reaction for the Synthesis of 2-Amino-4-ethyl-6-methylpyridine

Abstract

The Chichibabin reaction, a cornerstone of heterocyclic chemistry since its discovery in 1914, provides a direct and powerful method for the amination of pyridine and its derivatives.[1] This guide offers a comprehensive technical overview of the Chichibabin reaction, specifically focusing on the synthesis of 2-amino-4-ethyl-6-methylpyridine from 4-ethyl-2-methylpyridine. This aminopyridine derivative serves as a crucial building block in the development of pharmaceuticals and agrochemicals. We will delve into the reaction's intricate mechanism, provide a detailed, field-proven experimental protocol, explore process optimization and troubleshooting, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction with a modern understanding of its nuances and practical application.

Introduction: The Enduring Relevance of the Chichibabin Reaction

The direct introduction of an amino group onto an electron-deficient pyridine ring is a formidable challenge in organic synthesis. Aleksei Chichibabin's discovery that sodium amide (NaNH₂) could directly aminate pyridine at high temperatures was a groundbreaking achievement.[1] The reaction is a nucleophilic aromatic substitution where a hydride ion is displaced—a rare and mechanistically significant event.[2] The resulting 2-aminopyridines are not merely derivatives; they are versatile intermediates whose reactivity is transformed, opening gateways to a vast array of more complex molecular architectures essential for modern chemistry.[1][3]

The target molecule of this guide, this compound, is a disubstituted pyridine. Its amination via the Chichibabin reaction is regioselective, a key aspect we will explore. The resulting product, 2-amino-4-ethyl-6-methylpyridine, is a valuable synthon in medicinal chemistry and materials science.

The Reaction Mechanism: A Stepwise Analysis

The Chichibabin reaction proceeds through an addition-elimination mechanism, formally classified as a Nucleophilic Aromatic Substitution of Hydrogen (SNH).[2] Understanding the causality behind each step is critical for process control and optimization.

Step 1: Coordination and Nucleophilic Attack The reaction initiates with the coordination of the sodium cation (Na⁺) from sodium amide to the nitrogen atom of the pyridine ring.[2][4] This coordination enhances the electrophilicity of the α-carbons (C2 and C6), making them more susceptible to nucleophilic attack. The highly nucleophilic amide anion (NH₂⁻) then attacks one of the α-carbons. For this compound, the attack will preferentially occur at the C6 position due to the steric hindrance posed by the methyl group at C2. This addition forms a resonance-stabilized anionic σ-adduct, often referred to as a Meisenheimer-like intermediate.[2][5] The formation of this intermediate is often accompanied by the appearance of a distinct red color, which can serve as a visual indicator of reaction progress.[2][6]

Step 2: Aromatization via Hydride Elimination The reaction is driven to completion by the rearomatization of the pyridine ring. This is achieved through the elimination of a hydride ion (H⁻) from the sp³-hybridized carbon.[2][6] This is the rate-determining step and requires significant thermal energy, explaining the high reaction temperatures (110-140°C) typically employed.[1][7]

Step 3: Irreversible Gas Evolution and Product Formation The expelled hydride ion is a powerful base and immediately reacts with an available proton source. In the reaction medium, this is typically the newly formed aminopyridine product or another amide species, leading to the formation of hydrogen gas (H₂).[5][6] The evolution of H₂ is an irreversible process that drives the equilibrium towards the products.[6] Upon completion, an acidic workup is performed to protonate the sodium salt of the aminopyridine, yielding the final neutral product.[2]

Caption: Figure 1: Chichibabin Reaction Mechanism

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-6-methylpyridine

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is paramount for success.

Materials & Reagents:

-

This compound (≥98%, anhydrous)

-

Sodium amide (NaNH₂, 90-95%, powder)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (reagent grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (CaCl₂)

-

Nitrogen or Argon inlet

-

Mechanical stirrer or magnetic stirrer with a robust stir bar

-

Heating mantle with temperature controller

-

Cannula for solvent transfer

-

Separatory funnel

Safety Precautions: Sodium amide is a highly reactive, corrosive, and moisture-sensitive solid. It can ignite spontaneously on contact with air or moisture. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. The reaction evolves hydrogen gas, which is flammable; ensure the setup is in a well-ventilated fume hood away from ignition sources. Quenching of the reaction is highly exothermic and releases ammonia gas.[7]

Procedure:

-

Reaction Setup: Assemble the flame-dried three-neck flask with the reflux condenser, inert gas inlet, and a stopper. Maintain a positive pressure of inert gas throughout the experiment.

-

Charging Reagents: Under the inert atmosphere, carefully charge the flask with freshly powdered sodium amide (1.2 equivalents). Via cannula, add anhydrous toluene to create a stirrable slurry.[7]

-

Substrate Addition: Begin vigorous stirring and slowly add this compound (1.0 equivalent) to the suspension at room temperature.

-

Reaction Execution: Heat the mixture to reflux (typically 110-130°C for toluene).[7] Monitor the reaction's progress by the steady evolution of hydrogen gas (which can be bubbled through an oil bubbler) and the formation of a dark reddish-brown color.[6][7] Maintain reflux for 4-6 hours, or until gas evolution ceases.

-

Quenching: Cool the reaction mixture to room temperature. CAUTIOUSLY and slowly, quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise via an addition funnel.[7] This step is highly exothermic and will release ammonia gas. Use an ice bath to control the temperature.

-

Workup & Extraction: Once the quenching is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Process Optimization and Troubleshooting

The yield and purity of the Chichibabin reaction are highly sensitive to reaction parameters. Understanding these variables allows for rational optimization.

| Parameter | Condition | Rationale & Impact on Yield/Purity |

| Temperature | 110-140°C | Essential to overcome the activation energy for hydride elimination. Temperatures that are too low result in poor conversion. Excessively high temperatures can promote side reactions like dimerization.[9] |

| Solvent | Anhydrous Toluene, Xylene | High-boiling, aprotic solvents are required.[1][8] The presence of any protic impurities (water, alcohols) will violently quench the sodium amide, halting the reaction. |

| NaNH₂ Stoichiometry | 1.1 - 1.5 eq. | A slight excess ensures complete conversion. A large excess can increase the chance of over-amination, leading to the formation of di-aminated byproducts.[8][9] |

| Reaction Time | 4-8 hours | Monitored by H₂ evolution. Prolonged reaction times after completion can lead to product degradation or side reactions. |

| Agitation | Vigorous Stirring | The reaction is heterogeneous.[10] Efficient mixing is crucial to ensure contact between the dissolved pyridine and the solid sodium amide. |

Common Issues and Solutions:

-

Low or No Reaction: The most common cause is impure or passivated sodium amide, or the presence of moisture. Always use freshly opened, high-purity sodium amide and ensure all glassware and solvents are scrupulously dry.

-

Dimerization Byproduct: A known side reaction involves the formation of a bipyridine dimer.[2][9] This can sometimes be suppressed by running the reaction under increased pressure, though this requires specialized equipment.[2][6]

-

Formation of 4-Amino Isomer: While amination strongly favors the C2/C6 positions, trace amounts of the C4-aminated product can form if both alpha positions are blocked.[8] For this compound, C6 amination is highly favored.

Purification and Characterization

Ensuring the purity of the final product is a critical step, especially in drug development workflows.[11]

Purification Workflow: The crude product obtained after workup is typically a dark, oily solid.

-

Primary Purification (Optional): An acid-base extraction can be performed. Dissolve the crude material in dilute HCl, wash with an organic solvent (e.g., ether) to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the purified amine product with ethyl acetate.

-

Secondary Purification:

-

Column Chromatography: Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture, toluene) and allow it to cool slowly to form crystals.[12]

-

Caption: Figure 2: Purification & Characterization Workflow

Characterization Techniques: The identity and purity of the synthesized 2-amino-4-ethyl-6-methylpyridine must be confirmed using standard analytical methods.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity by calculating the area percentage of the main product peak.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The disappearance of the C6-H proton signal from the starting material and the appearance of a new broad singlet for the -NH₂ group are key diagnostic markers.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]

Conclusion

The Chichibabin reaction remains a highly effective and industrially relevant method for the synthesis of 2-aminopyridines. While it requires careful handling of hazardous reagents and anhydrous conditions, a thorough understanding of its mechanism and operational parameters allows for its reliable execution. The synthesis of 2-amino-4-ethyl-6-methylpyridine exemplifies the reaction's utility in creating functionalized heterocyclic building blocks that are pivotal for the advancement of pharmaceutical and chemical research. Modern advancements continue to refine this century-old reaction, developing milder conditions and expanding its scope, ensuring its place in the synthetic chemist's toolkit for years to come.[1][13]

References

- Grokipedia. Chichibabin reaction.

- Wikipedia. Chichibabin reaction.

- Benchchem. Application Notes and Protocols: Sodium Amide in the Chichibabin Reaction.

- Chichibabin reaction.

- Slideshare. Chichibabin Reaction | PPTX.

- Chemistry LibreTexts. Chichibabin Reaction.

- Chemistry Notes.

- ChemistryViews. Milder Conditions for the Chichibabin Reaction. (2019-03-17).

- Benchchem.

- Benchchem.

- ResearchGate. Advances in the Study of the Chichibabin Reaction. (2025-08-05).

- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.

- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.

- Benchchem. A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. thieme.de [thieme.de]

- 4. Chichibabin Reaction | PPTX [slideshare.net]

- 5. myttex.net [myttex.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 13. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]

4-Ethyl-2-methylpyridine structural isomers and their properties

An In-depth Technical Guide to the Structural Isomers of Ethylmethylpyridines and Lutidines

Authored by a Senior Application Scientist

Introduction: The Critical Role of Isomerism in Pyridine Chemistry

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds. However, the seemingly subtle shift of a substituent on the pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth exploration of 4-Ethyl-2-methylpyridine and its closely related structural isomers.

This document moves beyond a simple cataloging of data. As a senior application scientist, the objective is to provide a narrative that illuminates the causal relationships between molecular structure and observable properties. We will delve into the synthesis, characterization, and comparative analysis of key ethylmethylpyridine and lutidine (dimethylpyridine) isomers, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these nuances is not merely an academic exercise; it is fundamental to rational drug design, process optimization, and the avoidance of costly developmental pitfalls arising from isomeric impurities.

Chapter 1: A Comparative Overview of Key Isomers

The molecular formula for this compound is C₈H₁₁N.[1][2] Its structural isomers include various other ethylmethylpyridines. For a robust comparative analysis, we will also include the isomeric dimethylpyridines (lutidines), which share the same pyridine core and offer well-documented, contrasting properties due to the placement of their methyl groups.

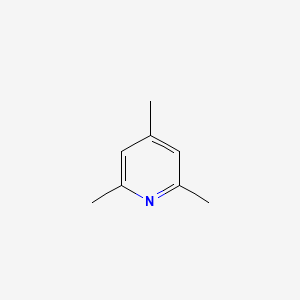

The chosen isomers for this guide represent a spectrum of steric and electronic configurations around the pyridine ring:

-

This compound: The primary subject, with substituents at the 2- and 4-positions.

-

5-Ethyl-2-methylpyridine: An isomer with a different electronic distribution due to the 3,6-like substitution pattern.

-

2,4-Lutidine (2,4-Dimethylpyridine): A close structural analog to our primary subject, allowing for direct comparison of an ethyl versus a methyl group at the 4-position.[3][4]

-

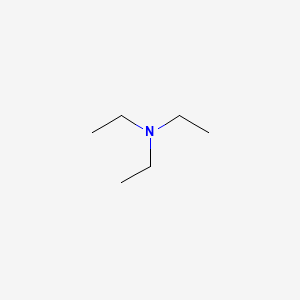

3,5-Lutidine (3,5-Dimethylpyridine): A symmetrical isomer where the nitrogen atom's basicity is less sterically hindered.[5]

-

2,6-Lutidine (2,6-Dimethylpyridine): A classic example of a sterically hindered, non-nucleophilic base, where the nitrogen's lone pair is flanked by two methyl groups.[6]

The structural differences between these isomers are visualized below.

Caption: Molecular structures of selected ethylmethylpyridine and lutidine isomers.

Chapter 2: Synthesis and Industrial Manufacturing

The synthetic route to a specific isomer is dictated by the principles of electrophilic and nucleophilic substitution on the pyridine ring, as well as various cyclization strategies.

Industrial Sources:

-

Coal Tar: Historically, lutidines are extracted from coal tar through fractional distillation.[3][4] This method yields a mixture of isomers that must be separated, often by forming salts and exploiting differences in their solubility or stability.[3]

-

De Novo Synthesis: Modern industrial production relies on targeted synthesis to ensure high isomeric purity. A prevalent method is the condensation of aldehydes or ketones with ammonia.[5][6] For example, 3,5-lutidine is produced by the condensation of acrolein, formaldehyde, and ammonia.[5] 2,6-Lutidine can be synthesized from formaldehyde, acetone, and ammonia.[6]

Synthetic Causality: The choice of starting materials directly controls the final substitution pattern. The Hantzsch pyridine synthesis, for instance, offers a versatile platform where a β-ketoester, an aldehyde, and ammonia condense to form a dihydropyridine, which is subsequently oxidized. By varying the ketoester and aldehyde, one can systematically access a wide array of substituted pyridines.

A more specialized synthesis for 3,5-lutidine involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as alumina or silica, at high temperatures (400-500 °C).[7][8][9] This process also co-produces 3-picoline, requiring subsequent separation by distillation.[7][8][9]

Chapter 3: Comparative Physicochemical Properties

The position of the alkyl substituents profoundly influences the physical and chemical properties of the molecule. These differences are critical for applications ranging from solvent selection to catalyst design.

Key Property Analysis:

-

Boiling Point: The boiling point is influenced by molecular weight and intermolecular forces. While all lutidine isomers have the same molecular weight, their boiling points differ due to variations in dipole moment and molecular symmetry, which affect van der Waals forces.

-

Basicity (pKa): The pKa of the conjugate acid (pyridinium ion) is a measure of the nitrogen atom's basicity. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity compared to pyridine. However, steric hindrance from substituents at the 2- and 6-positions can impede the approach of a proton, effectively lowering the observed basicity in solution. 2,6-Lutidine is a prime example of a potent but sterically hindered base.[6][10]

-

Solubility: Lutidines generally show miscibility with water and organic solvents.[3][11] The presence of the polar nitrogen atom allows for hydrogen bonding with protic solvents like water, while the alkyl groups contribute to solubility in non-polar organic solvents.[11]

| Property | This compound | 5-Ethyl-2-methylpyridine | 2,4-Lutidine | 3,5-Lutidine | 2,6-Lutidine |

| Molecular Formula | C₈H₁₁N[1] | C₈H₁₁N[12] | C₇H₉N[4] | C₇H₉N[13] | C₇H₉N[6] |

| Molar Mass ( g/mol ) | 121.18[1] | 121.18[12] | 107.15[4] | 107.15[13] | 107.15[6] |

| Appearance | Colorless Liquid[2] | Colorless to Yellow Liquid[12] | Colorless to Pale Yellow Liquid[3][4] | Clear Yellow Liquid[14] | Colorless Liquid[6] |

| Boiling Point (°C) | 179[2] | ~176 | 159[3] | 169-170[14] | 143-145 |

| Melting Point (°C) | N/A | N/A | -60[3] | -9 | -6 |

| Density (g/mL at 25°C) | 0.927[2] | ~0.93 | 0.927[3] | 0.939[14] | ~0.92 |

| pKa (of conjugate acid) | ~7.1 | ~6.8 | 6.99[3] | ~6.1 | 6.6-6.7 |

Note: Some values are approximated based on typical data for related compounds.

Chapter 4: Spectroscopic Analysis and Isomer Differentiation

Differentiating between structural isomers is a routine but critical task in synthetic chemistry. NMR, IR, and Mass Spectrometry each provide unique fingerprints based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for isomer identification.

-

¹H NMR: The chemical shift, multiplicity (splitting pattern), and integration of the proton signals are diagnostic.

-

Aromatic Protons: Protons on the pyridine ring appear in the δ 7.0-8.5 ppm region.[15] Their splitting pattern is a dead giveaway for the substitution pattern. For example, 3,5-lutidine will show two signals with simple coupling, whereas 2,4-lutidine will show a more complex pattern of three distinct aromatic protons.

-

Alkyl Protons: The ethyl group will show a characteristic quartet for the CH₂ and a triplet for the CH₃. The methyl groups will appear as singlets. The exact chemical shift of these alkyl protons is influenced by their position relative to the nitrogen atom.

-

-

¹³C NMR: The number of unique carbon signals directly corresponds to the molecule's symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the pyridine ring and for differentiating substitution patterns based on C-H out-of-plane bending vibrations.

-

Pyridine Ring Vibrations: Strong bands are typically observed near 1600 cm⁻¹ and 1570 cm⁻¹.[18]

-

C-H Bending (Out-of-Plane): The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring. For example, 2-substituted pyridines show characteristic bands in the 743-750 cm⁻¹ region, while 4-substituted pyridines absorb between 785-822 cm⁻¹.[18] These correlations allow for rapid preliminary identification of an unknown isomer. The quaternization of the pyridine nitrogen leads to noticeable shifts in the C-H aromatic vibration bands.[19]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): All isomers with the same formula (e.g., all lutidines) will show the same molecular ion peak, confirming the molecular weight. For C₈H₁₁N, the M⁺ peak would be at m/z 121, and for C₇H₉N, it would be at m/z 107.[4][13]

-

Fragmentation: The fragmentation pattern is influenced by the stability of the resulting ions and radicals. A common fragmentation pathway for alkylpyridines is the loss of a hydrogen atom to form a stable pyridyl-methyl cation or the loss of a methyl radical. For ethyl-substituted pyridines, a characteristic fragmentation is the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a prominent [M-15]⁺ peak. The relative intensities of these fragment ions can differ subtly between isomers, although differentiation by MS alone can be challenging without reference spectra.

Chapter 5: Applications in Research and Drug Development

The choice of isomer is critical as it dictates the three-dimensional shape and electronic properties that govern molecular interactions.

-

Building Blocks: Lutidines and ethylmethylpyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][20][21] For example, 3,5-lutidine is a precursor to the blockbuster drug omeprazole.[5]

-

Non-Nucleophilic Bases: 2,6-Lutidine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.[6][10] It is effective at scavenging protons in sensitive reactions, such as silyl ether formations, where a nucleophilic base like pyridine would lead to unwanted side reactions.[10]

-

Ligands in Catalysis: The nitrogen atom can coordinate with transition metals, making these compounds useful as ligands in catalysis.[20] The steric and electronic properties of the specific isomer can be used to tune the reactivity and selectivity of the metal center.

-

Live-Cell Imaging: Lutidine derivatives have been developed as fluorescent probes for imaging subcellular structures like mitochondria and the endoplasmic reticulum.[22]

Caption: Application pathways for substituted pyridine isomers in various industries.

Chapter 6: Experimental Protocols